molecular formula C7H4FNO5 B1447233 6-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS No. 1820639-38-0

6-Fluoro-2-hydroxy-3-nitrobenzoic acid

Cat. No.: B1447233
CAS No.: 1820639-38-0
M. Wt: 201.11 g/mol
InChI Key: UERRYAMICLGJBJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO5. It is also known by its IUPAC name, 6-fluoro-3-nitrosalicylic acid . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzoic acid core. It is a solid at ambient temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of a fluorinated aromatic compound followed by hydroxylation and carboxylation reactions. For example, starting from o-methylphenol, nitration can selectively generate 2-methyl-6-nitrophenol, which can then undergo hydroxyl chlorination to form 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 6-fluoro-2-hydroxy-3-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
6-Fluoro-2-hydroxy-3-nitrobenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives that can lead to the development of pharmaceuticals and agrochemicals. The compound's unique functional groups enable it to undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

Biological Research

Enzyme Interaction Studies
In biological research, this compound has been employed as a probe in biochemical assays to study enzyme interactions. Its ability to modify enzyme activity allows researchers to investigate metabolic pathways and enzyme mechanisms. This application is crucial for understanding biochemical processes and developing potential therapeutic agents.

Antiviral Activity
Recent studies have indicated that derivatives of this compound may exhibit antiviral properties. For instance, modifications of related compounds have shown efficacy against viruses such as SARS-CoV-2, suggesting potential applications in antiviral drug development . The presence of electron-withdrawing groups like nitro can enhance the biological activity of these compounds, making them candidates for further pharmacological exploration.

Environmental Applications

Analytical Chemistry
The compound is also relevant in environmental chemistry, particularly in the analysis of pollutants. Its chemical properties allow it to be used as a marker for studying the degradation of nitroaromatic compounds in various environmental matrices. This application is significant for assessing the impact of industrial chemicals on ecosystems and human health .

Case Studies

Study Focus Findings Implications
Antiviral Efficacy Derivatives showed significant inhibition against SARS-CoV-2 (EC50 = 1.00 μM) with low cytotoxicity (CC50 = 4.73 μM)Potential for developing new antiviral therapies
Enzyme Interaction Used as a probe to study enzyme activity changesInsights into metabolic regulation and drug interactions
Environmental Impact Analyzed as a marker for nitroaromatic degradationHelps in understanding pollution dynamics and remediation strategies

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the fluorine atom can enhance binding affinity to certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .

Biological Activity

6-Fluoro-2-hydroxy-3-nitrobenzoic acid (C7_{7}H5_{5}FNO4_{4}) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antiviral properties, supported by relevant research findings and case studies.

  • Molecular Formula : C7_{7}H5_{5}FNO4_{4}
  • Molecular Weight : 201.11 g/mol
  • CAS Number : 1820639-38-0

Antibacterial Activity

Research indicates that nitro-containing compounds, including derivatives of benzoic acid, exhibit significant antibacterial properties.

Key Findings

  • Mechanism of Action : Nitro compounds often undergo enzymatic bioreduction, leading to the formation of free radicals that can damage bacterial cells. Specifically, nitroreductase enzymes play a crucial role in this process .
  • Activity Against Pathogens : Studies have shown that compounds similar to this compound demonstrate activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, a related complex exhibited a minimum inhibitory concentration (MIC) of 39 µg/L against Staphylococcus aureus .
CompoundTarget BacteriaMIC (µg/L)
Complex AStaphylococcus aureus39
Complex BE. faecalis39

Anticancer Activity

The anticancer potential of this compound has been explored through various studies.

In Vitro Studies

  • Cell Lines Tested : Common cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have been used to assess the growth-suppressive effects of this compound.
  • MTT Assay Results : In one study, complexes derived from nitrobenzoic acids showed significant suppression of cell proliferation, with IC50_{50} values indicating effective cytotoxicity at low concentrations (e.g., IC50_{50} = 8.82 µM for one complex) .
ComplexCell LineIC50_{50} (µM)% Suppression at 60 µM
Complex 1A5498.8275.70
Complex 2Caco-2Not specified72.70

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds.

Mechanism and Efficacy

  • Targeting SARS-CoV-2 : Compounds structurally similar to this compound have been evaluated for their ability to inhibit SARS-CoV-2 replication. One compound demonstrated an EC50_{50} of 1.00 µM with a lower cytotoxicity profile (CC50_{50} = 4.73 µM) .
CompoundEC50_{50} (µM)CC50_{50} (µM)Selectivity Index
Compound A1.004.734.73

Case Studies

  • Antibacterial Efficacy Study : A series of complexes derived from nitrobenzoic acids were tested against multidrug-resistant strains, showing promising results in reducing bacterial growth compared to standard antibiotics .
  • Anticancer Research : In vitro studies using the MTT assay indicated that certain derivatives exhibited greater cytotoxicity towards cancer cells than their parent compounds, suggesting structural modifications can enhance activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-2-hydroxy-3-nitrobenzoic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sequential nitration and fluorination of a benzoic acid precursor. For example, nitration of 2-hydroxybenzoic acid derivatives followed by electrophilic fluorination using agents like Selectfluor®. Key steps:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., nitro intermediate) .
  • Purification : Recrystallization in ethanol/water mixtures improves purity. Confirm purity via HPLC (>98%) and 1^1H/13^{13}C NMR (e.g., characteristic shifts: aromatic protons at δ 7.8–8.2 ppm, carboxylic proton at δ 12–13 ppm) .
  • Table 1 : Example Reaction Conditions
StepReagentTemp (°C)Yield (%)
NitrationHNO₃/H₂SO₄0–565–75
FluorinationSelectfluor®8050–60

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Dissolve in buffers (pH 2–9) and monitor degradation via UV-Vis (λ = 270 nm) over 72 hours. Nitro groups are prone to hydrolysis in alkaline conditions .
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 4 weeks; analyze by HPLC. Degradation products (e.g., demethylated or decarboxylated derivatives) indicate thermal sensitivity .
  • Recommendation : Store desiccated at –20°C for long-term stability .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Identify substituent positions (e.g., 19^{19}F NMR for fluorine environment; δ –110 to –120 ppm for aromatic F) .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M–H]⁻ ion (expected m/z = 215.0). Compare with NIST reference data for nitrobenzoic acids .
  • FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from DMSO/water (1:3). Crystals suitable for diffraction typically form in 5–7 days .
  • Data Collection : Employ SHELXL for refinement. Key parameters:
  • Space group determination (e.g., P2₁/c).
  • Hydrogen bonding analysis (e.g., O–H···O interactions between carboxylic acid and nitro groups) .
  • Challenge : Nitro group disorder may require constrained refinement. Compare with similar structures (e.g., 3-nitrobenzoic acid derivatives) to validate .

Q. What strategies address conflicting spectral data (e.g., NMR vs. MS) for derivatives of this compound?

  • Methodological Answer :

  • Hypothesis Testing : Synthesize a methyl ester derivative to simplify MS interpretation (reduced polarity).
  • Advanced MS/MS : Use high-resolution Orbitrap MS to distinguish isobaric fragments (e.g., loss of NO₂ vs. COOH).
  • Cross-Validation : Compare with computational predictions (DFT for 19^{19}F chemical shifts) .

Q. How can researchers design mechanistic studies to probe the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Kinetic Experiments : Monitor reaction with piperidine in DMSO at varying temps (25–60°C). Use 19^{19}F NMR to track fluorine displacement rates .
  • Theoretical Modeling : Apply DFT (B3LYP/6-311+G*) to calculate activation barriers for nitro vs. fluoro substitution .
  • Table 2 : Example Kinetic Data
Temp (°C)Rate Constant (s⁻¹)Activation Energy (kJ/mol)
251.2 × 10⁻⁴85
403.8 × 10⁻⁴

Q. Key Considerations

  • Avoid Commercial Bias : Focus on peer-reviewed methodologies (e.g., SHELX software , NIST MS data ).
  • Data Contradictions : Emphasize multi-technique validation (e.g., NMR + XRD + HRMS) to resolve ambiguities .
  • Biological Relevance : For bioactivity studies, refer to protocols for fluorinated benzoic acids in microbial assays .

Properties

IUPAC Name

6-fluoro-2-hydroxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO5/c8-3-1-2-4(9(13)14)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERRYAMICLGJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 148081424
CID 148081424
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
CID 148081424
CID 148081424
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
CID 148081424
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
CID 148081424
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
CID 148081424
CID 148081424
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
CID 148081424
CID 148081424
6-Fluoro-2-hydroxy-3-nitrobenzoic acid

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